6-Ethyl-2-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one
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Overview
Description
6-Ethyl-2-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. Pyrimidine derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method involves the reaction of 4-cyanopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired pyrimidine ring . The reaction conditions often include refluxing in a suitable solvent such as acetonitrile or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the pyrimidine ring positions.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyrimidine derivatives.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium reagents and N-methylpiperazine, with reactions typically carried out in solvents like tetrahydrofuran (THF) at low temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products
The major products formed from these reactions include substituted pyrimidine derivatives, N-oxides, and dihydropyrimidine compounds .
Scientific Research Applications
6-Ethyl-2-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and antitumor agent.
Chemical Biology: It is used in the design of novel heterocyclic libraries for biological activity screening.
Pharmacology: Studies focus on its interaction with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 6-Ethyl-2-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-phenylpyrimidine: Known for its use in nucleophilic substitution reactions.
2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine: Another pyrimidine derivative with similar reactivity.
Uniqueness
6-Ethyl-2-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of pyridine and pyrimidine rings provides a versatile scaffold for further functionalization and exploration in medicinal chemistry .
Properties
IUPAC Name |
4-ethyl-2-pyridin-4-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-9-7-10(15)14-11(13-9)8-3-5-12-6-4-8/h3-7H,2H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDYQMUJMPFBAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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